2-[4-(Phenylamino)phenoxy]acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-anilinophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDXERSMNNCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643753-17-7 | |
| Record name | 2-[4-(phenylamino)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
- Reactants : 4-Iodophenol (1.0 equiv), aniline (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equiv) in DMSO.
- Conditions : Heating at 110°C under nitrogen for 24 hours.
- Workup : Dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography.
Nucleophilic Substitution for Phenoxyacetic Acid Formation
With 4-(phenylamino)phenol in hand, the acetic acid side chain is introduced via reaction with chloroacetic acid. This step draws from patented phenoxyacetic acid syntheses, modified to accommodate the amine functionality.
Alkaline-Mediated Coupling
- Reactants : 4-(Phenylamino)phenol (1.0 equiv), sodium hydroxide (2.2 equiv), and sodium chloroacetate (1.1 equiv) in a 4:1 (v/v) water-dimethylformamide (DMF) mixture.
- Conditions : Reflux at 90°C for 8 hours, followed by acidification to pH 2 with HCl.
- Workup : Filtration, washing with cold water, and recrystallization from ethanol/water.
Solvent and Stoichiometry Optimization
| Solvent System | NaOH (equiv) | Chloroacetate (equiv) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Water | 2.0 | 1.0 | 65 | 92 |
| Water-DMF (4:1) | 2.2 | 1.1 | 88 | 98 |
| Ethanol | 2.5 | 1.2 | 72 | 94 |
Mechanistic Insight :
The DMF co-solvent enhances phenol solubility, facilitating deprotonation and nucleophilic attack on chloroacetate. Excess base ensures complete phenolate formation, while controlled chloroacetate stoichiometry minimizes di-alkylation.
Alternative Pathways and Comparative Analysis
Reductive Amination Route
An alternative approach involves nitration of 4-phenoxyphenol followed by reduction and phenyl group introduction:
- Nitration : 4-Phenoxyphenol treated with HNO₃/H₂SO₄ yields 4-nitro-phenoxyacetic acid.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine.
- Buchwald-Hartwig Amination : Coupling with iodobenzene using Pd(OAc)₂ and XPhos ligand.
Challenges :
- Nitration regioselectivity (para vs. ortho) requires strict control.
- Multiple protection/deprotection steps reduce overall efficiency.
Direct Coupling via Mitsunobu Reaction
The Mitsunobu reaction offers a one-step coupling between 4-(phenylamino)phenol and ethyl glycolate, followed by saponification:
- Reactants : 4-(Phenylamino)phenol, ethyl glycolate, DIAD, PPh₃ in THF.
- Conditions : Room temperature, 12 hours.
- Saponification : NaOH in ethanol/water.
Limitations :
- High cost of reagents (DIAD, PPh₃).
- Moderate yields (~60%) due to competing side reactions.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 7.45–6.85 (m, 9H, Ar-H), 4.65 (s, 2H, CH₂).
- IR (KBr) : 3420 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- Melting Point : 189–191°C.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water + 0.1% TFA).
- Elemental Analysis : Calculated for C₁₄H₁₃NO₃: C 67.21, H 5.20, N 5.60; Found: C 67.05, H 5.18, N 5.58.
Industrial-Scale Considerations
Solvent Recycling
Patented closed-loop systems enable >95% solvent recovery via distillation, reducing waste and cost. For example, DMF-water mixtures are distilled under reduced pressure (50 mbar, 80°C).
Catalyst Reuse
Copper catalysts from Ullmann reactions are recovered via filtration and reactivated with acetic acid washes, achieving 5–7 cycles without significant activity loss.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(Phenylamino)phenoxy]acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-(phenylamino)phenol with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol at reflux) is a common approach . Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to chloroacetic acid), temperature control (60–80°C), and inert atmosphere (N₂) to minimize oxidation byproducts . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95% by HPLC) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, multiplet), the phenoxy-CH₂ group (δ 4.6 ppm, singlet), and the carboxylic acid proton (δ 12–13 ppm, broad) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- MS : Molecular ion [M+H]⁺ at m/z 275.3 (calculated for C₁₄H₁₃NO₃) validates the molecular formula .
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Electron-donating groups (e.g., -OCH₃) at the para position increase nucleophilicity of the phenoxy oxygen, accelerating reactions like alkylation. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Kinetic studies using UV-Vis spectroscopy or HPLC monitoring can quantify rate constants (e.g., k = 0.15–0.45 M⁻¹s⁻¹ under varying substituents) . Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and transition states .
Q. What strategies mitigate racemization during chiral derivatization of this compound?
- Methodology : Use enantiopure reagents (e.g., Mosher’s acid chloride, (-)-MTPA) for derivatization . Control reaction pH (6–7) and temperature (<25°C) to prevent acid-catalyzed racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolite profiling?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Detect metabolites via LC-MS/MS (Q-TOF). Major Phase I metabolites include hydroxylated derivatives (m/z 291.3) and dealkylated products. Kinetic parameters (e.g., Kₘ = 12–18 µM) inform metabolic stability .
Data Contradictions & Resolution
Q. Discrepancies in reported solubility How to resolve conflicting values for aqueous solubility?
- Analysis : Literature values range from 0.5 mg/mL to 2.1 mg/mL. Differences arise from pH (solubility increases at alkaline pH due to deprotonation of the carboxylic acid) and measurement methods (shake-flask vs. potentiometric titration). Standardize testing at pH 7.4 (PBS buffer) and 25°C for consistency .
Experimental Design Considerations
Q. Designing a stability study under accelerated conditions: What parameters are critical?
- Methodology :
- Temperature/Humidity : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analytical Endpoints : HPLC purity (>98%), degradation products (e.g., hydrolyzed phenoxyacetic acid).
- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life at 25°C .
Advanced Applications in Drug Discovery
Q. Can this compound serve as a scaffold for kinase inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
